Z-L-Nle-ONp
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-L-Nle-ONp typically involves the esterification of Z-L-norleucine with 4-nitrophenol. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves the following steps:
Activation of Z-L-norleucine: The carboxyl group of Z-L-norleucine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The activated Z-L-norleucine is then reacted with 4-nitrophenol in the presence of a base such as triethylamine (TEA) to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Z-L-Nle-ONp undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield Z-L-norleucine and 4-nitrophenol.
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Hydrolysis: Z-L-norleucine and 4-nitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Z-L-Nle-ONp is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in peptide synthesis and other organic synthesis applications.
Biology: It serves as a tool in proteomics research for studying protein structure and function.
Medicine: It is used in the development of peptide-based therapeutics and diagnostic agents.
Industry: It is employed in manufacturing processes to improve product quality and efficiency
Mechanism of Action
The mechanism of action of Z-L-Nle-ONp involves its role as a substrate in enzymatic reactions. It is often used to study the activity of proteases, enzymes that cleave peptide bonds. The ester bond in this compound is hydrolyzed by proteases, releasing 4-nitrophenol, which can be quantitatively measured to assess enzyme activity. This makes it a valuable tool in enzymology and drug discovery .
Comparison with Similar Compounds
Similar Compounds
Z-D-Nle-ONp: A similar compound with the D-isomer of norleucine.
Z-L-Leu-ONp: A derivative of leucine with similar applications in peptide synthesis.
Z-L-Val-ONp: A valine derivative used in similar biochemical applications
Uniqueness
Z-L-Nle-ONp is unique due to its specific structure, which allows it to be used as a substrate for a wide range of proteases. Its high purity and stability make it a preferred choice in research and industrial applications.
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-2-3-9-18(21-20(24)27-14-15-7-5-4-6-8-15)19(23)28-17-12-10-16(11-13-17)22(25)26/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQPOFZGPUCSGU-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427074 |
Source
|
Record name | AmbotzZAA1232 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24181-97-3 |
Source
|
Record name | AmbotzZAA1232 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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